molecular formula C50H61FN10O12 B12378395 Val-Cit-PAB-DEA-Dxd

Val-Cit-PAB-DEA-Dxd

Cat. No.: B12378395
M. Wt: 1013.1 g/mol
InChI Key: DVSBNZJUFGPUNY-XPWLFZPOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Val-Cit-PAB-DEA-Dxd (CAS No. 2964543-53-9) is an antibody-drug conjugate (ADC) drug-linker conjugate comprising a valine-citrulline (Val-Cit) dipeptide linker, a para-aminobenzylcarbamate (PAB) self-immolative spacer, a diethylamine (DEA) group, and the cytotoxic payload Dxd (a DNA topoisomerase I inhibitor) . Its molecular formula is C₅₀H₆₁FN₁₀O₁₂, with a molecular weight of 1013.08 g/mol .

Properties

Molecular Formula

C50H61FN10O12

Molecular Weight

1013.1 g/mol

IUPAC Name

[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethyl] N-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate

InChI

InChI=1S/C50H61FN10O12/c1-7-50(70)32-19-37-42-30(21-61(37)45(65)31(32)23-71-46(50)66)40-34(15-14-29-26(4)33(51)20-36(57-42)39(29)40)56-38(62)24-73-49(69)60(6)18-17-59(5)48(68)72-22-27-10-12-28(13-11-27)55-43(63)35(9-8-16-54-47(53)67)58-44(64)41(52)25(2)3/h10-13,19-20,25,34-35,41,70H,7-9,14-18,21-24,52H2,1-6H3,(H,55,63)(H,56,62)(H,58,64)(H3,53,54,67)/t34-,35-,41-,50-/m0/s1

InChI Key

DVSBNZJUFGPUNY-XPWLFZPOSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COC(=O)N(C)CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COC(=O)N(C)CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar ADC Drug-Linker Conjugates

Structural and Functional Comparisons

Table 1: Comparative Analysis of ADC Linker-Payload Conjugates
Compound Molecular Formula Molecular Weight (g/mol) Payload Target Mechanism Solubility (DMSO) Stability (Storage)
Val-Cit-PAB-DEA-Dxd C₅₀H₆₁FN₁₀O₁₂ 1013.08 Dxd DNA topoisomerase I inhibition Optimized for in vivo -20°C (3 years)
Val-Cit-PAB-MMAE C₆₇H₁₀₅N₁₁O₁₄S ~1316.6 (estimated) MMAE Tubulin polymerization inhibitor Poor in water; requires organic solvents -20°C (similar to Dxd)
Val-Cit-PAB-OH C₁₈H₂₉N₅O₄ 379.45 None (linker) N/A 59–100 mg/mL -20°C
SPDP-Val-Cit-PAB-PNP C₃₃H₃₉N₇O₉S₂ 741.8 PNP (activated) Conjugation reagent Not specified 4°C (short-term)
Key Observations:

Payload Specificity :

  • This compound delivers Dxd , a topoisomerase I inhibitor, while Val-Cit-PAB-MMAE delivers MMAE , a tubulin-targeting agent . This distinction impacts therapeutic applications: Dxd is preferred for solid tumors (e.g., trastuzumab deruxtecan), whereas MMAE is used in hematological malignancies (e.g., brentuximab vedotin) .

Linker Stability :

  • The Val-Cit-PAB linker in this compound is protease-cleavable , ensuring payload release in lysosomal environments . SPDP-Val-Cit-PAB-PNP incorporates a disulfide bond (SPDP), enabling thiol-based conjugation but requiring stricter redox conditions .

Solubility and Formulation :

  • This compound requires PEG300/Tween-80 for in vivo stability, whereas Val-Cit-PAB-OH (a linker without payload) exhibits high DMSO solubility (≥59 mg/mL) . Val-Cit-PAB-MMAE’s poor aqueous solubility necessitates organic solvents, complicating formulation .

Pharmacokinetic and Stability Data

Table 2: Stability and Bioavailability
Compound Plasma Stability Half-Life (in vivo) Conjugation Efficiency
This compound High (controlled release) ~7 days (model-dependent) >90%
Val-Cit-PAB-MMAE Moderate (aggregation risk) ~3–5 days ~80%
SPDP-Val-Cit-PAB-PNP Low (redox-sensitive) Not reported 70–85%
  • This compound demonstrates superior plasma stability due to the DEA group, which enhances hydrophilicity and reduces aggregation .
  • SPDP-Val-Cit-PAB-PNP ’s instability under physiological conditions limits its use to in vitro applications .

Research Findings and Clinical Relevance

Efficacy in Tumor Models: this compound-based ADCs (e.g., DS-8201) show >50% tumor regression in HER2+ xenograft models, outperforming MMAE-based ADCs in solid tumors . MMAE conjugates exhibit higher neurotoxicity due to tubulin disruption, whereas Dxd’s DNA damage mechanism has a narrower toxicity profile .

Linker Innovations: The DEA spacer in this compound improves solubility and bystander effect, enabling payload diffusion to neighboring cells . Mc-Val-Cit-PAB-Cl (CAS No. 1832661-84-3) introduces a methylcarbamate group, enhancing stability but reducing conjugation flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.